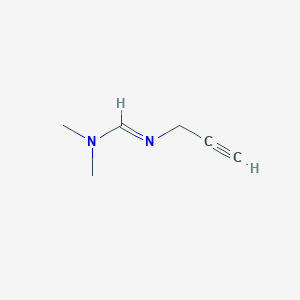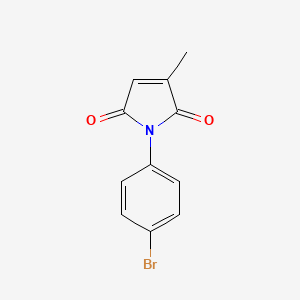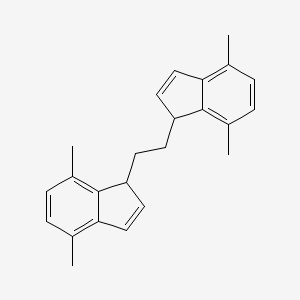
1H-Indene, 1,1'-(1,2-ethanediyl)bis[4,7-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] is a chemical compound with the molecular formula C20H18 and a molecular weight of 258.35692 . This compound is part of the indene family, which is known for its unique structure and reactivity. The presence of the ethanediyl bridge and the dimethyl groups at the 4 and 7 positions of the indene rings contribute to its distinct chemical properties.
Preparation Methods
The synthesis of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be achieved through various synthetic routes. One common method involves the reaction of 4,7-dimethylindene with ethylene dibromide in the presence of a strong base such as sodium hydride. The reaction conditions typically include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran. The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to form the desired product .
Chemical Reactions Analysis
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of diketones, while reduction can yield dihydro derivatives .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as a ligand in metal-catalyzed reactions. In medicine, it is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. In industry, it is used as an intermediate in the production of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions. This binding can facilitate various chemical transformations, including hydrogenation, polymerization, and cross-coupling reactions. The molecular targets and pathways involved depend on the specific application and the nature of the metal center .
Comparison with Similar Compounds
1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can be compared with other similar compounds, such as benzene, 1,1’-(1,2-dimethyl-1,2-ethanediyl)bis- and benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-. These compounds share similar structural features, such as the presence of an ethanediyl bridge and methyl groups. the specific positioning of the methyl groups and the nature of the aromatic rings can lead to differences in their chemical reactivity and applications. For example, the presence of additional methyl groups in 1H-Indene, 1,1’-(1,2-ethanediyl)bis[4,7-dimethyl-] can enhance its steric hindrance and influence its reactivity in certain chemical reactions .
Properties
CAS No. |
153107-27-8 |
|---|---|
Molecular Formula |
C24H26 |
Molecular Weight |
314.5 g/mol |
IUPAC Name |
1-[2-(4,7-dimethyl-1H-inden-1-yl)ethyl]-4,7-dimethyl-1H-indene |
InChI |
InChI=1S/C24H26/c1-15-5-7-17(3)23-19(11-13-21(15)23)9-10-20-12-14-22-16(2)6-8-18(4)24(20)22/h5-8,11-14,19-20H,9-10H2,1-4H3 |
InChI Key |
GCZYAOLYVIHWLC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=CC(C2=C(C=C1)C)CCC3C=CC4=C(C=CC(=C34)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


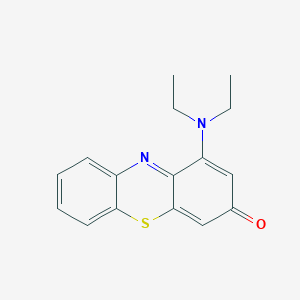
![1H,3H-Furo[3,4-c]furan-1-ol, 4-(1,3-benzodioxol-5-yl)tetrahydro-](/img/structure/B14282277.png)
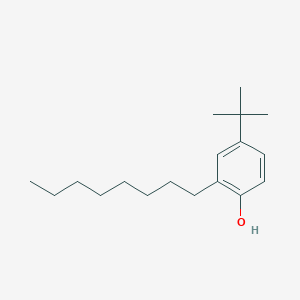
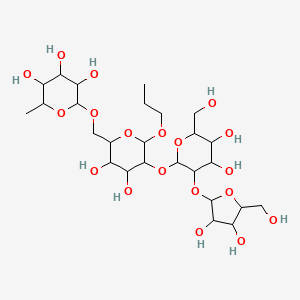
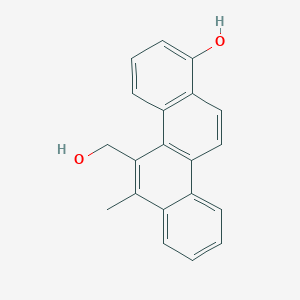
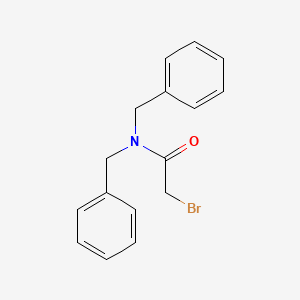
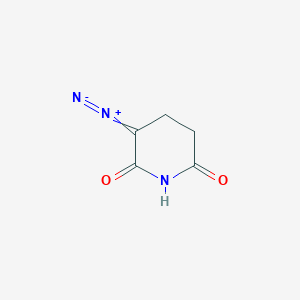
![Diethyl [1-amino-2-(4-methoxyphenyl)ethyl]phosphonate](/img/structure/B14282309.png)

![2-{(E)-[2-(4-Chlorophenyl)-2-oxoethylidene]amino}phenolate](/img/structure/B14282329.png)
![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)

